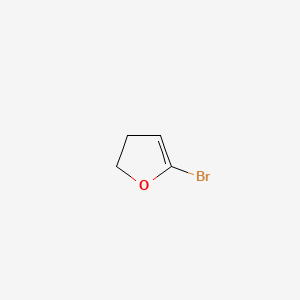

5-Bromo-2,3-dihydrofuran

Description

Significance of the 2,3-Dihydrofuran (B140613) Scaffold in Organic Chemistry

The 2,3-dihydrofuran scaffold is a five-membered heterocyclic ring containing one oxygen atom and a double bond between the second and third carbon atoms. This structural motif is of considerable importance in organic chemistry for several reasons:

Presence in Natural Products and Bioactive Molecules: The 2,3-dihydrofuran core is found in a wide array of naturally occurring compounds that exhibit significant biological activities. nih.govresearchgate.net Examples include azadirachtin, austocystin A, and clerodin. nih.gov This prevalence in nature has spurred interest in the synthesis and derivatization of dihydrofurans for the development of new therapeutic agents. frontiersin.orgrsc.org The dihydrofuran framework is also a key component in pharmaceuticals such as the anti-rheumatic drug leflunomide, the HIV protease inhibitor indinavir, and the antihypertensive aliskiren.

Synthetic Versatility: The 2,3-dihydrofuran ring system is a valuable intermediate in organic synthesis. rsc.org The presence of the enol ether functionality allows for a variety of chemical transformations. For instance, it can undergo cycloaddition and cyclization reactions to form more complex molecular architectures. Furthermore, the double bond can be subjected to various reactions, including hydrogenation to form tetrahydrofurans, and electrophilic additions. nih.gov

Stereochemical Control: The development of asymmetric methods for the synthesis of chiral 2,3-dihydrofurans is an active area of research. metu.edu.tr Enantiomerically enriched dihydrofurans are valuable building blocks for the synthesis of complex chiral molecules, including many natural products and pharmaceuticals. metu.edu.tr

The following table provides examples of bioactive compounds containing the 2,3-dihydrofuran scaffold:

| Compound | Biological Activity |

|---|---|

| Ramelteon | Used for the treatment of insomnia |

| Tasimelteon | Used for the treatment of non-24-hour sleep-wake disorder |

| 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine | A derivative with potential medicinal properties |

Role of Halogenated Dihydrofurans as Versatile Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the dihydrofuran ring significantly enhances its synthetic utility. Halogenated dihydrofurans, including 5-Bromo-2,3-dihydrofuran, serve as versatile intermediates in a multitude of organic transformations:

Cross-Coupling Reactions: The bromine atom provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the dihydrofuran core. nih.gov This versatility is crucial for the synthesis of diverse libraries of compounds for drug discovery and materials science.

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups at the 5-position of the dihydrofuran ring. This reactivity is fundamental to the construction of more complex molecules.

Ring-Opening Reactions: Under specific conditions, halogenated dihydrofurans can undergo ring-opening reactions. For example, an unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been observed upon electrophilic bromination. nih.govacs.org This type of reaction can lead to the formation of synthetically valuable acyclic building blocks. nih.govacs.org

Precursors to Other Functional Groups: The bromo group can be transformed into other functional groups through various chemical manipulations, further expanding the synthetic possibilities.

The strategic placement of a bromine atom on the 2,3-dihydrofuran scaffold, as seen in this compound, therefore unlocks a vast potential for chemical diversification and the synthesis of complex molecular targets.

Contextualization within Brominated Furan (B31954) and Dihydrofuran Derivatives

This compound is part of a larger class of brominated furan and dihydrofuran derivatives, each with its own distinct reactivity and applications.

Brominated Furans: Furan itself reacts vigorously with bromine, leading to polyhalogenated products. pharmaguideline.com To achieve monobromination, milder conditions are necessary. pharmaguideline.com The position of bromination on the furan ring is influenced by the presence of other substituents. For instance, furans with electron-withdrawing groups at the 2-position tend to undergo bromination at the 5-position. pharmaguideline.com Brominated furans are also valuable synthetic intermediates, participating in reactions such as nucleophilic substitution, which is enhanced by the presence of electron-withdrawing groups. pharmaguideline.com

Brominated Dihydrofurans: The bromination of dihydrofuran derivatives can lead to a variety of products depending on the specific substrate and reaction conditions. For example, the bromination of dihydrofuran-2(3H)-one can yield 5-bromodihydrofuran-2(3H)-one, another important synthetic intermediate. ontosight.ai The reactivity of brominated dihydrofurans is exemplified by the unexpected ring-opening of a 2,3-dihydrofuran derivative upon treatment with N-bromosuccinimide. nih.govacs.org

The table below highlights some related brominated furan and dihydrofuran derivatives and their chemical identifiers:

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not Available | C4H5BrO |

| 5-Bromodihydrofuran-2(3H)-one | Not Available | C4H5BrO2 |

| 5-(Bromomethyl)dihydrofuran-2(3H)-one | 32730-32-8 | C5H7BrO2 |

| 3-Bromo-2,5-dihydrofuran-2-one | 76311-89-2 | C4H3BrO2 |

| 5-Bromo-2,5-dihydrofuran-2-one | 40125-53-9 | C4H3BrO2 |

The study of this compound and its brominated relatives provides valuable insights into the reactivity of these heterocyclic systems and facilitates the development of new synthetic methodologies for accessing complex and biologically relevant molecules.

Propriétés

Formule moléculaire |

C4H5BrO |

|---|---|

Poids moléculaire |

148.99 g/mol |

Nom IUPAC |

5-bromo-2,3-dihydrofuran |

InChI |

InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2 |

Clé InChI |

LJCAZTLIYVNZLX-UHFFFAOYSA-N |

SMILES canonique |

C1COC(=C1)Br |

Origine du produit |

United States |

Reactivity and Mechanistic Studies of 5 Bromo 2,3 Dihydrofuran

Reactivity of the Bromine Atom as a Functional Handle

The bromine atom at the 5-position of the 2,3-dihydrofuran (B140613) ring serves as a valuable functional handle, enabling a variety of synthetic manipulations. Its reactivity is primarily exploited in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the vinyl bromide moiety in 5-Bromo-2,3-dihydrofuran, being part of an enol ether system, can undergo nucleophilic substitution reactions, particularly with strong nucleophiles or under conditions that promote such transformations. The electron-donating nature of the adjacent oxygen atom can influence the reactivity of the C-Br bond.

Reactions with nucleophiles such as alkoxides (e.g., sodium methoxide) or amines (e.g., piperidine) can lead to the displacement of the bromide ion to form the corresponding 5-substituted-2,3-dihydrofurans. These reactions often require elevated temperatures and may be facilitated by the use of aprotic polar solvents. The mechanism can proceed through different pathways, including addition-elimination sequences, depending on the nature of the nucleophile and the reaction conditions.

| Nucleophile | Product | Reaction Conditions |

| Sodium Methoxide | 5-Methoxy-2,3-dihydrofuran | Methanol, heat |

| Piperidine | 5-(Piperidin-1-yl)-2,3-dihydrofuran | Heat, neat or in aprotic solvent |

This table is illustrative and based on the general reactivity of vinyl halides.

Cross-Coupling Methodologies

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are particularly effective.

In Suzuki-Miyaura coupling, this compound can be reacted with various organoboron reagents, such as arylboronic acids, in the presence of a palladium catalyst and a base to form 5-aryl-2,3-dihydrofurans. This methodology provides a direct route to functionalized dihydrofurans with extended conjugation.

The Heck reaction offers another avenue for the functionalization of this compound. In this reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction typically results in the formation of a new carbon-carbon bond at the 5-position with the introduction of the alkene substituent. Research on the Heck arylation of the parent compound, 2,3-dihydrofuran, with iodobenzene (B50100) has shown that various palladium precursors can be employed, and the reaction yields a mixture of products, with 2-phenyl-2,3-dihydrofuran (B8783652) being a major product. By analogy, the reaction with this compound would be expected to proceed at the C5 position.

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2,3-dihydrofuran | Moderate to Good |

| Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Styryl-2,3-dihydrofuran | Moderate to Good |

This table presents expected outcomes based on established cross-coupling methodologies.

Transformations of the 2,3-Dihydrofuran Ring System

The 2,3-dihydrofuran ring, with its endocyclic double bond, is susceptible to a range of transformations, including electrophilic additions, ring-opening processes, and hydrolysis.

Electrophilic Additions to the Endocyclic Double Bond

The double bond in the 2,3-dihydrofuran ring is electron-rich due to the adjacent oxygen atom, making it reactive towards electrophiles. Electrophilic addition reactions proceed by the initial attack of the electrophile on the double bond to form a cationic intermediate, which is then intercepted by a nucleophile.

For instance, the addition of bromine (Br₂) would be expected to proceed via a bromonium ion intermediate, followed by attack of a bromide ion to yield a dibrominated tetrahydrofuran (B95107) derivative. Similarly, the addition of hydrogen halides, such as hydrogen bromide (HBr), would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon (C4) and the bromide ion adding to the more substituted carbon (C5), which is stabilized by the adjacent oxygen atom.

| Reagent | Intermediate | Product |

| Br₂ | Bromonium ion | 4,5-Dibromotetrahydrofuran-2-yl bromide |

| HBr | Oxocarbenium ion | 5-Bromo-tetrahydrofuran-2-yl bromide |

This table illustrates the expected products of electrophilic addition reactions.

Ring-Opening Processes (e.g., electrophilic bromination-initiated C(4)-C(5) bond cleavage)

Under specific conditions, the reaction of 2,3-dihydrofuran derivatives with electrophiles can lead to ring-opening of the heterocyclic system. A notable example is the unexpected ring-opening process initiated by electrophilic bromination, resulting in the cleavage of the C(4)-C(5) bond. acs.orgnih.govacs.orgresearchgate.net

In a study utilizing N-Bromosuccinimide (NBS) as the electrophilic bromine source and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, a 2,3-dihydrofuran derivative underwent ring opening to yield a linear keto-carboxylate product. acs.orgnih.govacs.orgresearchgate.net The proposed mechanism suggests that the reaction is initiated by the electrophilic attack of bromine on the double bond. Subsequent steps, potentially involving moisture present in the solvent, lead to the cleavage of the C(4)-C(5) bond rather than the more commonly observed C(5)-O bond cleavage. This novel reactivity provides a synthetic route to valuable 1,2-diketo building blocks upon further oxidation of the resulting brominated product. acs.orgnih.gov

Hydrolysis Reactions

The enol ether functionality within the 2,3-dihydrofuran ring makes it susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of the double bond at the C4 position, which is the α-carbon to the ether oxygen. This protonation is the rate-determining step and leads to the formation of a resonance-stabilized oxocarbenium ion.

The subsequent attack of water on the electrophilic C5 carbon results in the formation of a hemiacetal (or lactol). This intermediate is generally unstable and is in equilibrium with the open-chain hydroxy aldehyde. Under the reaction conditions, the equilibrium typically favors the more stable open-chain form. Therefore, the acid-catalyzed hydrolysis of this compound is expected to yield 4-bromo-5-hydroxypentanal.

Dimerization and Other Self-Reactions

Direct experimental or computational studies focusing specifically on the dimerization and other self-reactions of this compound are not readily found in the reviewed literature. However, theoretical studies on the dimerization of the parent compound, 2,3-dihydrofuran, can provide some foundational insights into the potential non-covalent interactions that might influence its self-association.

Theoretical investigations into the dimers of unsubstituted furan (B31954) and its hydrogenated derivatives have been conducted to understand the governing intermolecular forces. For 2,3-dihydrofuran, it has been suggested that stacking interactions between the furan rings are the decisive mechanism for dimer formation. This is in contrast to the fully aromatic furan, where C-H···O hydrogen bonds and stacking interactions can both contribute to dimer formation with similar energy profiles. The presence of the bromine atom in this compound would likely introduce additional electronic and steric factors that could influence the geometry and energetics of any potential dimers. The polarizability of the bromine atom could enhance van der Waals forces, potentially strengthening stacking interactions.

It is important to emphasize that in the absence of specific studies on this compound, any discussion on its dimerization remains speculative and would require dedicated computational and experimental investigation for validation.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is another area where specific research is limited. Mechanistic studies are more commonly found for related halogenated furans or for the reactions of the dihydrofuran core with various reagents, rather than its self-reactivity.

Computational Mechanistic Studies (e.g., DFT, molecular dynamics simulations)

Similar to the lack of experimental data, specific computational mechanistic studies, such as Density Functional Theory (DFT) or molecular dynamics (MD) simulations, on the dimerization or self-reactions of this compound are not found in the surveyed literature.

However, computational methods have been extensively used to study the mechanisms of reactions involving related heterocyclic systems. For instance, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed cross-coupling reactions, which are relevant to the potential applications of this compound ruhr-uni-bochum.de. These studies help in understanding the energies of intermediates and transition states in catalytic cycles.

Molecular dynamics simulations have been utilized to rationalize the selectivity in the synthesis of 4-bromo-2,3-dihydrofurans, a constitutional isomer of the title compound rsc.orgrsc.org. In that work, MD simulations provided insights into the conformational preferences of the starting materials that lead to the observed product distribution rsc.orgrsc.org. Such computational approaches could, in principle, be applied to model the potential self-reaction pathways of this compound, including dimerization, to predict the most likely structures and the energetic barriers for their formation. These hypothetical studies would need to consider the influence of the bromine substituent on the electronic structure and steric interactions of the molecule.

Based on a thorough review of the available scientific literature, it has been determined that specific experimental spectroscopic and analytical data for the compound This compound is not sufficiently available in publicly accessible, peer-reviewed sources. The structural elucidation of a chemical compound relies heavily on detailed data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While general methodologies for these analytical techniques are well-established for a wide range of organic molecules, including various dihydrofuran and brominated heterocyclic derivatives, specific datasets comprising ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound could not be located.

Consequently, providing a detailed and scientifically accurate article that adheres to the requested outline for "Advanced Spectroscopic and Analytical Characterization for Structural Elucidation" of this compound is not possible at this time. The generation of such an article would require access to primary research data that is not currently available in the public domain.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 5-Bromo-2,3-dihydrofuran. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. chromatographyonline.com In a typical GC-MS analysis, the compound is vaporized and separated from other components on a capillary column before being fragmented and detected by the mass spectrometer. chromatographyonline.com

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. This isotopic signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Further structural information is obtained from the fragmentation pattern. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the bromine radical (•Br), the elimination of hydrogen bromide (HBr), or cleavage of the dihydrofuran ring. The identification of bioactive compounds can be achieved by comparing the retention times and mass spectra with data from established libraries, such as the National Institute of Standards and Technology (NIST) library. unar.ac.id

| Fragment Ion (m/z) | Interpretation | Key Feature |

|---|---|---|

| 148/150 | [C₄H₅BrO]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine (M⁺/M+2) |

| 69 | [M - Br]⁺ or [C₄H₅O]⁺ | Loss of the bromine radical |

| 67/68 | [M - HBr]⁺ or [C₄H₄]⁺ | Loss of hydrogen bromide |

| 41 | [C₃H₅]⁺ | Fragment from ring cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

The presence of both sp² and sp³ hybridized C-H bonds is distinguishable; absorptions just above 3000 cm⁻¹ are indicative of the vinylic C-H stretch, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the CH₂ groups in the ring. udel.edu The carbon-carbon double bond (C=C) within the dihydrofuran ring gives rise to a stretching vibration typically found in the 1680-1640 cm⁻¹ region. vscht.cz A prominent feature of the spectrum is the strong absorption band associated with the C-O-C asymmetric stretching of the ether linkage, which is generally observed between 1300 cm⁻¹ and 1000 cm⁻¹. udel.edu Finally, the presence of the bromine atom is confirmed by a C-Br stretching vibration, which appears in the lower frequency "fingerprint region" of the spectrum, typically between 690 and 515 cm⁻¹. vscht.czlibretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Vinylic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch | 1680 - 1640 | Medium |

| C-O-C Asymmetric Stretch | 1300 - 1000 | Strong |

| C-Br Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides an unambiguous, three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.org It is the primary method for establishing the absolute configuration of chiral molecules. nih.gov

While a specific crystal structure for this compound was not found in the surveyed literature, the application of this technique would yield critical structural data. Analysis of a suitable single crystal would confirm the conformation of the dihydrofuran ring, revealing the degree of planarity or puckering. Furthermore, the presence of the relatively heavy bromine atom is advantageous for determining absolute stereochemistry through the phenomenon of anomalous dispersion.

In the solid state, the crystal packing would be influenced by intermolecular interactions. Studies on other brominated organic compounds have revealed the presence of specific interactions, such as Br⋯Br contacts, which can connect molecules into larger supramolecular networks. iucr.org

| Parameter | Information Provided |

|---|---|

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell. |

| Bond Lengths & Angles | Definitive molecular geometry. |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration if the molecule is chiral. |

| Intermolecular Interactions | Details on crystal packing forces (e.g., van der Waals, Br⋯Br contacts). |

Other Chromatographic Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. The chromatographic separation of halogen-containing molecules can sometimes be challenging, but specific methods have been developed to address this. researchgate.net

For a compound like this compound, reversed-phase HPLC would be a common approach. A sensitive and specific HPLC procedure can be developed for quantification in various matrices. nih.gov The separation would typically be performed on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Research into the separation of halogenated compounds has shown that specialized stationary phases, such as those based on pentafluorophenyl (PFP), can offer superior selectivity and resolution compared to standard C18 columns. researchgate.netacs.org UPLC, which utilizes columns with smaller particle sizes (~1.7 µm), represents a significant advancement over traditional HPLC, offering dramatically increased speed, resolution, and sensitivity. waters.com A method developed on HPLC can often be transferred to a UPLC system to achieve significant improvements in performance, such as a much shorter analysis time while maintaining or improving resolution. waters.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Technique | Reversed-Phase UPLC | Provides high resolution and speed. researchgate.netacs.org |

| Stationary Phase | Pentafluorophenyl (PFP) or C18 | PFP columns often provide excellent selectivity for halogenated analytes. acs.org |

| Mobile Phase | Acetonitrile/Methanol/Water Gradient | Commonly used for separating moderately polar organic compounds. acs.org |

| Modifier | Phosphoric acid or Trifluoroacetic acid (TFA) | Improves peak shape and resolution. acs.org |

| Detection | UV-Vis (e.g., at 220 nm) | Suitable for compounds with a chromophore. sielc.com |

Computational Studies on 5 Bromo 2,3 Dihydrofuran and Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netpku.edu.cnaps.org It has become a prevalent tool in chemistry for calculating molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. researchgate.net DFT studies have been instrumental in complementing experimental findings regarding 5-Bromo-2,3-dihydrofuran and its analogs, offering explanations for observed chemical behavior at the atomic level.

DFT calculations allow for the detailed mapping of reaction pathways, identifying transition states and intermediates to determine the most likely mechanism. researchgate.netpku.edu.cn By calculating the energies associated with different potential routes, researchers can elucidate the electronic effects that substituents, such as the bromine atom in this compound, have on the reaction's progress.

For instance, computational studies on the thermal decomposition of analogous bromo-substituted heterocyclic compounds, like 5-bromo-5-nitro-1,3-dioxane, have been performed using DFT methods (e.g., M06-2X/6-311+G(d,p)) to explore different reaction mechanisms. scispace.com Such studies analyze how the presence of a bromine atom influences the stability of the molecule and the activation energy of the decomposition process. scispace.com Two potential mechanisms, a single-stage concerted reaction and a two-stage stepwise reaction, were considered for the decomposition of 5-nitro-1,3-dioxane, with calculations indicating the single-stage mechanism to be more feasible. scispace.com

In cycloaddition reactions involving furan (B31954) derivatives, DFT has been used to analyze various potential pathways, such as concerted [8+2], stepwise [8+2], and tandem [4+2]/ pku.edu.cnnih.gov-vinyl shift mechanisms. pku.edu.cn Analysis of the highest occupied molecular orbital (HOMO) coefficients can reveal the nucleophilicity of different carbon atoms, explaining why certain reaction pathways are preferred over others. pku.edu.cn These theoretical approaches are crucial for understanding how the electronic properties of the dihydrofuran ring and its substituents dictate the course of a chemical transformation.

A key application of DFT is in predicting and rationalizing the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. researchgate.net In the synthesis of 4-bromo-2,3-dihydrofurans via Ullmann-type cyclizations of 1,2-dibromohomoallylic alcohols, a notable preference for the 5-endo cyclization product over the 4-exo product was observed. nih.gov DFT calculations were employed to investigate the underlying cause of this selectivity. The studies concluded that a simple electronic explanation for the preference for the 5-endo product was unlikely, pushing researchers to consider other factors like molecular conformation and dynamics. nih.gov

In studies of other halogenated heterocycles, DFT modeling has successfully accounted for the regioselectivity of processes like hydrodebromination. mdpi.com By comparing the energetics of different carbopalladated intermediates, researchers can build a reasonable mechanism that explains why specific isomers are formed preferentially. mdpi.com

Computational studies on the decomposition of 5-substituted 5-nitro-1,3-dioxanes have also provided insights into selectivity. The kinetic and thermodynamic data obtained from DFT calculations indicated that the nature of the substituent at the 5-position (e.g., H, Br, CH₃) has a significant impact on the reaction, with the methyl group favoring the elimination reaction most rapidly. scispace.com

Table 1: DFT Calculated Energy Profile for Competing Reaction Pathways This table is a representative example based on findings for analogous systems, illustrating how DFT data is presented.

| Reaction Pathway | Reactant | Transition State (TS) | Intermediate | Product | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| Pathway A (e.g., 5-endo) | Dibromoalkenol | TS_endo | - | Dihydrofuran | 21.5 | -15.2 |

| Pathway B (e.g., 4-exo) | Dibromoalkenol | TS_exo | - | Oxetane | 23.8 | -12.9 |

ΔG‡ represents the Gibbs free energy of activation, and ΔG_rxn represents the Gibbs free energy of reaction. Data is hypothetical, based on principles from cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. nih.govnih.gov This technique is particularly valuable for flexible molecules, such as five-membered furanoside rings, which can adopt a wide range of conformations. nih.govnih.gov MD simulations provide insights into the conformational landscape of a molecule and how its dynamic behavior can influence reactivity. diva-portal.org

In the investigation of the selective formation of 4-bromo-2,3-dihydrofurans, where DFT alone could not explain the observed 5-endo preference, MD simulations proved to be a crucial tool. nih.gov Simulations were performed on the precursor 1,2-dibromohomoallylic alcohols to analyze their conformational preferences. nih.gov

The researchers monitored two key geometric parameters during the simulations: the distance between the hydroxyl oxygen and the distal vinylic carbon (d_D) and the distance to the proximal vinylic carbon (d_P). The distribution of these distances in the conformational ensemble provided a powerful, qualitative rationale for the experimental product distributions. nih.gov

For a precursor that exclusively yielded the dihydrofuran product (5-endo cyclization), the MD simulations showed that the population of "reactive conformations" was highest for short d_D distances and relatively long d_P distances. This conformational bias makes the distal C-Br bond more accessible for the key oxidative addition step, leading to the formation of the dihydrofuran. nih.gov Conversely, for a precursor that gave a 1:1 mixture of dihydrofuran and oxetane, the simulations revealed significant populations of conformations favorable for both reaction pathways. nih.gov This work demonstrates a direct link between the conformational dynamics of the starting material and the outcome of the reaction.

Table 2: Correlation of Conformational Population (from MD) with Product Selectivity Based on the findings from the study on Ullmann-type cyclizations. nih.gov

| Precursor Compound | Favorable Conformations for Dihydrofuran (Short d_D) | Favorable Conformations for Oxetane (Short d_P) | Observed Product Ratio (Dihydrofuran:Oxetane) |

| 2a | High Density | Low Density | >95 : <5 |

| 19 | Significant Density | Significant Density | ~50 : 50 |

This table illustrates the qualitative rationalization provided by MD simulations, linking the density of specific reactive conformations to the observed product distribution.

Applications of 5 Bromo 2,3 Dihydrofuran in Complex Organic Synthesis

Building Blocks for Functionalized Organic Molecules

5-Bromo-2,3-dihydrofuran serves as a crucial building block for the synthesis of a wide array of functionalized organic molecules. The inherent reactivity of the carbon-bromine bond allows for its participation in various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the adjacent carbon atom, making the molecule susceptible to nucleophilic attack and a suitable substrate for palladium-catalyzed cross-coupling reactions.

One of the most significant applications in this context is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of this compound with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology enables the introduction of various aryl and heteroaryl substituents at the 5-position of the dihydrofuran ring, leading to the formation of 5-aryl-2,3-dihydrofurans. These products are valuable scaffolds in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 5-Aryl-2,3-dihydrofuran |

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction that can utilize this compound. In this reaction, the brominated dihydrofuran is coupled with an alkene to form a new carbon-carbon bond. This allows for the introduction of alkenyl substituents, further expanding the molecular diversity that can be achieved from this building block.

The versatility of this compound as a building block is rooted in the predictable and high-yielding nature of these cross-coupling reactions, which are tolerant of a wide range of functional groups. This allows for the construction of highly functionalized and complex molecules from relatively simple starting materials.

Intermediates in the Synthesis of Diverse Heterocyclic Compounds

Beyond its role as a building block for introducing functional groups, this compound is a key intermediate in the synthesis of a variety of other heterocyclic compounds. The dihydrofuran ring itself can be a precursor to other ring systems, or the bromo-substituent can be displaced to initiate cyclization reactions.

A notable example is the synthesis of 2,5-disubstituted dihydrofurans through the N-alkylation of azoles. In this reaction, this compound can act as an electrophile in a tandem 1,4-conjugate addition and nucleophilic substitution reaction with azoles such as imidazoles, pyrazoles, and triazoles. The dual nucleophilic character of the azoles facilitates this transformation, leading to the formation of new heterocyclic systems where the azole is linked to the dihydrofuran ring. This method provides a direct route to complex molecules containing multiple heteroatoms.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Imidazole | N-Alkylation | 5-(Imidazol-1-yl)-2,3-dihydrofuran |

| This compound | Pyrazole | N-Alkylation | 5-(Pyrazol-1-yl)-2,3-dihydrofuran |

| This compound | Triazole | N-Alkylation | 5-(Triazol-1-yl)-2,3-dihydrofuran |

Furthermore, the principles of using brominated furan (B31954) derivatives as precursors can be extended to the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. While not directly starting from this compound in all documented cases, the underlying chemistry of utilizing a bromo-substituted furan ring as a scaffold for building these five-membered heterocycles is a well-established synthetic strategy. This typically involves the reaction of a bromofuran carbohydrazide (B1668358) with various reagents to construct the oxadiazole or thiadiazole ring.

Precursors for Further Functionalization and Diversification

The bromine atom in this compound is not only a site for initial coupling reactions but also serves as a strategic point for subsequent functionalization and molecular diversification. Once a new substituent has been introduced at the 5-position, the dihydrofuran ring itself can undergo further chemical modifications.

The double bond within the 2,3-dihydrofuran (B140613) ring offers a site for various addition reactions, such as hydrogenation to form the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation can be useful for altering the stereochemistry and conformational flexibility of the molecule. Moreover, the oxygen atom in the ring can influence the reactivity of adjacent positions and can be involved in directing further synthetic steps.

Recent advances in photoredox catalysis have opened up new avenues for the functionalization of heterocyclic compounds. While specific examples with this compound are emerging, the general principles suggest its potential to participate in radical-mediated transformations. For instance, photoredox-catalyzed sulfonylation reactions could potentially be applied to introduce sulfonyl groups, which are important pharmacophores in many drug molecules.

The ability to perform a sequence of reactions, starting with a cross-coupling at the C-Br bond, followed by modification of the dihydrofuran ring or other parts of the molecule, underscores the value of this compound as a versatile precursor. This step-wise approach allows for the systematic construction of complex molecular libraries for applications in drug discovery and materials science.

| Starting Material | Reaction Type | Reagent | Product |

| 5-Aryl-2,3-dihydrofuran | Hydrogenation | H₂, Pd/C | 5-Aryl-tetrahydrofuran |

| This compound | Potential Sulfonylation | SO₂, Photocatalyst | 5-Sulfonyl-2,3-dihydrofuran |

Future Research Directions in 5 Bromo 2,3 Dihydrofuran Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for the synthesis of 5-Bromo-2,3-dihydrofuran exist, a significant area for future research lies in the development of more efficient, sustainable, and cost-effective synthetic protocols. Current research in synthetic methodology is increasingly focused on green chemistry principles, and the synthesis of this important building block is an ideal platform for the application of such innovations.

Future investigations are expected to focus on catalytic methods that minimize waste and energy consumption. The application of photocatalysis and electrocatalysis presents a promising avenue for the synthesis of this compound. These methods often proceed under mild conditions and can offer alternative reactivity pathways that are not accessible through traditional thermal methods. The development of robust and recyclable catalysts will be crucial for the industrial scalability of these processes.

Flow chemistry is another area that holds immense potential for the synthesis of this compound. Continuous-flow processes can offer improved safety, better reaction control, and higher yields compared to batch synthesis. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to the optimization of existing synthetic routes and the discovery of new, more efficient pathways.

Furthermore, the exploration of biocatalysis could provide highly selective and environmentally benign routes to this compound and its derivatives. Enzymes, with their inherent chirality and high specificity, could be employed to synthesize enantiomerically pure forms of substituted 2,3-dihydrofurans, a key requirement for many pharmaceutical applications.

A comparative analysis of different synthetic approaches, including traditional methods and modern catalytic strategies, will be essential to identify the most sustainable and economically viable routes for the large-scale production of this compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Halogenation | Well-established procedures. | Use of hazardous reagents, potential for side products. |

| Photocatalysis | Mild reaction conditions, unique reactivity. | Catalyst cost and stability, scalability. |

| Electrocatalysis | Avoids stoichiometric chemical oxidants/reductants. | Electrode material and design, electrolyte compatibility. |

| Flow Chemistry | Enhanced safety and control, improved yields. | Initial setup cost, potential for clogging. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability and availability, substrate scope. |

Exploration of Novel Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by the vinyl bromide and the double bond within the dihydrofuran ring. While cross-coupling reactions at the C-Br bond are well-established, future research will likely focus on uncovering novel reactivity modes and transformations that expand the synthetic utility of this compound.

One promising area of exploration is the C-H functionalization of the 2,3-dihydrofuran (B140613) ring. nih.gov Direct activation and functionalization of C-H bonds would provide a more atom-economical approach to introduce new substituents onto the heterocyclic core, avoiding the need for pre-functionalized substrates. acs.org The development of selective catalysts for the C-H arylation, alkylation, or amination of this compound would significantly enhance its value as a synthetic intermediate. researchgate.net

Cycloaddition reactions involving the double bond of this compound represent another fertile ground for future research. uchicago.eduacs.org Exploring [4+2], [3+2], and other cycloaddition pathways could lead to the rapid construction of complex polycyclic systems containing the dihydrofuran motif. nih.gov The diastereoselectivity and enantioselectivity of these reactions will be a key focus, potentially employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Furthermore, the investigation of organocatalyzed transformations of this compound is expected to gain traction. semanticscholar.org Organocatalysis offers a metal-free alternative for a wide range of reactions and can provide unique reactivity and selectivity profiles. The development of novel organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and asymmetric epoxidations involving the 2,3-dihydrofuran scaffold will be a valuable contribution to the field.

Advancements in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Future research on this compound will undoubtedly focus on the development of advanced stereoselective synthetic methods.

A key area of interest will be the use of this compound as a prochiral substrate in asymmetric catalysis . Chiral catalysts, including transition metal complexes and organocatalysts, could be employed to achieve enantioselective transformations of the double bond, such as asymmetric hydrogenation, dihydroxylation, or epoxidation. This would provide access to a wide range of chiral building blocks derived from this compound.

The development of methods for the deracemization of racemic mixtures of substituted 2,3-dihydrofurans is another important research direction. Techniques such as dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the undesired enantiomer, could be explored to convert a racemate into a single enantiomer in high yield.

Furthermore, this compound can serve as a valuable starting material in chiral pool synthesis . By starting with an enantiomerically pure precursor, it may be possible to synthesize chiral derivatives of this compound where the stereochemistry is transferred from the starting material.

Table 2: Potential Stereoselective Transformations of this compound

| Transformation | Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | Enantiomerically enriched 5-Bromotetrahydrofuran |

| Asymmetric Dihydroxylation | Chiral Osmium Catalyst | Enantiomerically enriched 5-Bromo-2,3-dihydroxytetrahydrofuran |

| Asymmetric Epoxidation | Chiral Organocatalyst (e.g., Shi catalyst) | Enantiomerically enriched 5-Bromo-2,3-epoxytetrahydrofuran |

| Asymmetric Michael Addition | Chiral Organocatalyst | Enantiomerically enriched 4-substituted-5-Bromo-tetrahydrofuran |

Integration into Complex Natural Product and Pharmaceutical Total Synthesis

The ultimate test of the utility of a synthetic building block is its successful application in the total synthesis of complex and biologically active molecules. This compound holds significant promise as a key intermediate in the synthesis of a variety of natural products and pharmaceuticals.

Future research will focus on identifying natural products and drug candidates that contain the 2,3-dihydrofuran or related tetrahydrofuran (B95107) moieties and devising synthetic strategies that utilize this compound as a central building block. Its bifunctional nature allows for sequential and site-selective modifications, making it an attractive precursor for convergent synthetic approaches.

One notable example where a similar core structure is found is in the marine natural product (+)-didemniserinolipid B . nih.govamazonaws.com The total synthesis of this complex molecule, which exhibits interesting biological activity, could potentially be streamlined by employing a strategy that involves a 2,3-dihydrofuran intermediate.

Moreover, the 2,3-dihydrofuran skeleton is a common motif in a variety of bioactive compounds, including some with potential antiviral or anticancer properties. nih.govnih.gov The development of synthetic routes starting from this compound could facilitate the synthesis of libraries of analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new and more potent therapeutic agents. The strategic incorporation of the bromine atom allows for late-stage functionalization, a powerful tool in medicinal chemistry for the rapid diversification of lead compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2,3-dihydrofuran and its derivatives?

- Methodological Answer : A widely used method involves the cyclization of substituted phenols with α,β-unsaturated aldehydes. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized from 4-methoxyphenol and styrene using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Another approach utilizes Wittig reactions with α,β-unsaturated epoxides derived from trans-epoxy acetaldehyde .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation typically relies on IR spectroscopy for functional group analysis (e.g., C-Br stretches at ~600 cm⁻¹), ¹H/¹³C NMR for regiochemical assignment (e.g., dihydrofuran ring protons at δ 3.5–4.5 ppm), and high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography has also been employed for derivatives like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran to resolve stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Safety data sheets (SDS) indicate that these compounds may cause eye, skin, and respiratory irritation. Use of fume hoods, nitrile gloves, and protective eyewear is mandatory. Sensitization risks via inhalation necessitate proper ventilation and air quality monitoring .

Advanced Research Questions

Q. How do substituents influence the dimerization kinetics of dihydrofuran derivatives?

- Methodological Answer : Substituents like methyl or ethyl groups at the 3-position reduce dimerization rates due to steric hindrance, as observed in 2,3-diethylidene-2,3-dihydrofuran. Kinetic studies using ¹H NMR in acetonitrile revealed second-order rate constants (e.g., 0.12 M⁻¹s⁻¹ at 25°C) and activation parameters (ΔH‡ ~50 kJ/mol), supporting a two-step diradical mechanism . Disproportionation products (e.g., 2'-ethyl-2-ethylenyl-3,3'-bifurfuryl) further validate this pathway .

Q. What mechanistic evidence supports the diradical pathway in dimerization reactions?

- Methodological Answer : Flash vacuum pyrolysis (FVP) of deuterated dimers (e.g., d₂-49 and d₂-50) demonstrated hydrogen scrambling, consistent with diradical intermediates. Regioselectivity in cyclodimer formation (e.g., [4+4] vs. [4+2] products) correlates with radical stability and substituent electronic effects .

Q. How can computational methods predict reactivity in dihydrofuran-based syntheses?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for Michael addition-triggered tandem reactions. For instance, the regioselectivity of α,β-unsaturated epoxide rearrangements to dihydrofuran alcohols was rationalized by analyzing frontier molecular orbitals (FMOs) and steric maps .

Q. What are the challenges in enantioselective synthesis of dihydrofuran derivatives?

- Methodological Answer : Achieving enantiocontrol often requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). For example, asymmetric epoxidation of α,β-unsaturated aldehydes followed by stereospecific Wittig reactions has been explored, but competing racemization pathways remain a hurdle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.